molecular formula C12H15NO B2375776 1-Benzyl-5-methylpyrrolidin-3-one CAS No. 23770-07-2

1-Benzyl-5-methylpyrrolidin-3-one

Cat. No. B2375776
CAS RN: 23770-07-2
M. Wt: 189.258
InChI Key: YKPHLMHWFYQKLQ-UHFFFAOYSA-N
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Description

1-Benzyl-5-methylpyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1-Benzyl-5-methylpyrrolidin-3-one and similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-methylpyrrolidin-3-one consists of a pyrrolidinone ring with a benzyl group attached to one carbon and a methyl group attached to another .


Physical And Chemical Properties Analysis

1-Benzyl-5-methylpyrrolidin-3-one is a liquid at room temperature .

Scientific Research Applications

Neuroleptic Activity

1-Benzyl-5-methylpyrrolidin-3-one has been studied for its potential neuroleptic activity. A derivative of this compound, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, showed promising results in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting potential use in treating psychosis (Iwanami et al., 1981).

Polymer Synthesis

N-Benzyl-3-methylenepyrrolidin-2-one was synthesized and homopolymerized under free radical conditions, leading to isotactic polymers with unique microstructures and potential applications in materials science (Neuhaus & Ritter, 2015).

Cancer Treatment

In cancer research, a derivative, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), was identified as a potent Poly(ADP-ribose) polymerase (PARP) inhibitor and showed efficacy in preclinical models, indicating its potential in cancer therapy (Penning et al., 2009).

Stereochemical Analysis

Research on 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione revealed insights into stereoselective reduction and the effect of metal chlorides in such processes, contributing to the understanding of stereochemical outcomes in organic synthesis (Jumali et al., 2017).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of novel heterocyclic compounds, such as in the conjugate addition of amines to chiral 3-aziridin-2-yl-acrylates, leading to derivatives with potential applications in medicinal chemistry and drug design (Yoon et al., 2010).

Antipsychotic Research

Further research into the neuroleptic properties of derivatives of 1-Benzyl-5-methylpyrrolidin-3-one, such as YM-09151-2, revealed selective antidopaminergic activity, contributing to the development of antipsychotic medications (Usuda et al., 2004).

Safety And Hazards

The safety information for 1-Benzyl-5-methylpyrrolidin-3-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-benzyl-5-methylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-7-12(14)9-13(10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPHLMHWFYQKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-methylpyrrolidin-3-one

Synthesis routes and methods

Procedure details

A suspension of ethyl 1-benzyl-2-methyl-4-oxo-3-pyrrolidinecarboxylate (3.4 g, 13 mmol) in water (95 ml) and sulfuric acid (5 ml) was heated to 90° C. overnight. The mixture was allowed to cool was neutralized with sodium carbonate, extracted with methylene chloride. The combined organic layer filtered through a plug of silica gel and concentrated to give 1-benzyl-5-methyl-3-pyrrolidinone (1.13 gm, 46%) as a yellow oil, MS (M+H)+=190.
Name
ethyl 1-benzyl-2-methyl-4-oxo-3-pyrrolidinecarboxylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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